5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a thiazole ring, chlorophenyl groups, and a methoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring .
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Introduction of Chlorophenyl Groups: : The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorobenzene can be chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to form 4-chlorophenyl .
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Formation of the Carbamothioyl Group: : The carbamothioyl group can be introduced by reacting the thiazole derivative with isothiocyanates under mild conditions .
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Methoxybenzamide Formation: : The methoxybenzamide moiety can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form the amide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction: : Reduction reactions can occur at the carbonyl group of the benzamide moiety. Sodium borohydride and lithium aluminum hydride are common reducing agents used in these reactions .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups. Nucleophiles like amines and thiols can replace the chlorine atoms .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of alcohols and amines
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide is unique due to its combination of a thiazole ring, chlorophenyl groups, and a methoxybenzamide moiety.
Properties
IUPAC Name |
5-chloro-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S2/c1-25-15-7-6-12(20)8-13(15)16(24)22-17(26)23-18-21-14(9-27-18)10-2-4-11(19)5-3-10/h2-9H,1H3,(H2,21,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCAXXGGIJGGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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